N-[(3-methoxy-5-methylphenyl)methyl]-1H-imidazole-5-carboxamide
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Overview
Description
N-[(3-methoxy-5-methylphenyl)methyl]-1H-imidazole-5-carboxamide is a synthetic organic compound with potential applications in various fields of scientific research. This compound features an imidazole ring, which is known for its presence in many biologically active molecules, and a substituted phenyl group, which can influence its chemical properties and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-methoxy-5-methylphenyl)methyl]-1H-imidazole-5-carboxamide typically involves the following steps:
Formation of the substituted phenyl group: The starting material, 3-methoxy-5-methylphenol, is subjected to a series of reactions to introduce the methoxy and methyl groups at the appropriate positions on the benzene ring.
Attachment of the imidazole ring: The substituted phenyl group is then reacted with an imidazole derivative under specific conditions to form the desired imidazole ring.
Formation of the carboxamide group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[(3-methoxy-5-methylphenyl)methyl]-1H-imidazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide, amines).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .
Scientific Research Applications
N-[(3-methoxy-5-methylphenyl)methyl]-1H-imidazole-5-carboxamide has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[(3-methoxy-5-methylphenyl)methyl]-1H-imidazole-5-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
3-methoxy-5-methylphenol: A precursor in the synthesis of N-[(3-methoxy-5-methylphenyl)methyl]-1H-imidazole-5-carboxamide.
Imidazole derivatives: Compounds with similar imidazole rings, which are known for their biological activities.
Uniqueness
This compound is unique due to its specific substitution pattern on the phenyl ring and the presence of the carboxamide group, which may confer distinct chemical and biological properties compared to other imidazole derivatives .
Properties
IUPAC Name |
N-[(3-methoxy-5-methylphenyl)methyl]-1H-imidazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c1-9-3-10(5-11(4-9)18-2)6-15-13(17)12-7-14-8-16-12/h3-5,7-8H,6H2,1-2H3,(H,14,16)(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPWIFHYYWXZMHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OC)CNC(=O)C2=CN=CN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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